4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE
Description
4-Methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at the 4-position and a sulfonamide group at the 1-position, which is further linked to a pyridin-2-yl moiety. Sulfonamides are historically significant for their antimicrobial properties and are widely explored as enzyme inhibitors due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions . Its molecular formula is C₁₆H₁₄N₂O₃S, with a molecular weight of 314.07 g/mol (calculated from the formula).
Properties
IUPAC Name |
4-methoxy-N-pyridin-2-ylnaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-9-10-15(13-7-3-2-6-12(13)14)22(19,20)18-16-8-4-5-11-17-16/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFYRORNRATGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Naphthalene Sulfonamide Core: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonamide group.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and pyridine moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-METHOXY-N-(PYRIDIN-2-YL)NAPHTHALENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Features
Key Comparisons and Hypothetical Implications
Substituent Position and Electronic Effects
- Pyridine vs. Pyrazole : The target compound’s pyridin-2-yl group is more basic (pKa ~5) compared to the pyrazole ring in UI3 (pKa ~2.5), which may enhance solubility in acidic environments and influence target binding .
- Sulfonamide vs. Carboximidamide: The sulfonamide group (-SO₂NH-) in the target compound and UI3 differs from the carboximidamide (-C(=NH)NH₂) in UI3.
Molecular Complexity and Bioactivity
Hypothetical Solubility and Binding Modes
- Methoxy Positioning : The 4-methoxy group in the target compound vs. the 7-methoxy in UI3 may influence π-π stacking with aromatic residues in proteins. Meta-substitution (4-position) often provides greater conformational flexibility than ortho-substitution (7-position) .
Biological Activity
4-Methoxy-N-(pyridin-2-yl)naphthalene-1-sulfonamide is a sulfonamide derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene backbone modified with a methoxy group and a pyridine moiety, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N1O3S. Its structure comprises:
- Naphthalene ring : Provides hydrophobic character.
- Methoxy group : Enhances solubility and may influence binding interactions.
- Pyridine ring : Contributes to the compound's ability to interact with biological targets through hydrogen bonding.
The biological activity of this compound primarily involves its interaction with specific protein targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition of their activity. The methoxy and pyridine groups enhance the compound's overall hydrophobicity, improving binding affinity to hydrophobic pockets in proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In one investigation, derivatives of naphthalene-1-sulfonamide were identified as dual-target inhibitors for STAT3 and tubulin, showing significant inhibitory effects on tumor growth in vivo. For instance, a related compound demonstrated IC50 values of 1.35 μM against STAT3 and 0.83 μM against tubulin polymerization . This suggests that modifications to the naphthalene structure can yield potent anticancer agents.
Enzyme Inhibition
Another significant area of research focuses on the inhibition of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic disorders. Structure-based design strategies have led to the identification of naphthalene-1-sulfonamide derivatives as selective FABP4 inhibitors, with binding affinities comparable to established inhibitors . This highlights the therapeutic potential of these compounds in treating immunometabolic diseases such as diabetes.
Case Studies
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct reactivity patterns and binding characteristics. For instance, while other sulfonamides may target different enzymes or receptors, this compound's unique substitution pattern allows it to engage effectively with specific targets like FABP4 and tubulin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
